molecular formula C25H24N2O3S B2915954 3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 895649-70-4

3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine

Cat. No.: B2915954
CAS No.: 895649-70-4
M. Wt: 432.54
InChI Key: ORUSJUBCNPZQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a quinoline derivative characterized by a benzenesulfonyl group at position 3, an ethyl substituent at position 6, and a 4-methoxyphenylmethylamine moiety at position 3. The 4-methoxyphenylmethyl substituent may improve pharmacokinetic properties, such as solubility and bioavailability, compared to simpler alkyl or aryl groups .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-18-11-14-23-22(15-18)25(27-16-19-9-12-20(30-2)13-10-19)24(17-26-23)31(28,29)21-7-5-4-6-8-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUSJUBCNPZQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using specific catalysts, solvents, and temperature controls to ensure efficient reactions. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Key Findings Reference
3-(Benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine - 3-Benzenesulfonyl
- 6-Ethyl
- N-(4-methoxyphenyl)methyl
Under investigation Predicted enhanced solubility and binding affinity due to sulfonyl and methoxy groups
4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide - 4-Acetamido
- 6-Methylquinoline
Anticancer 88% yield; IC₅₀ values <10 µM in cancer cell lines; sulfonamide critical for activity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine - 6-(2-Methylbenzyloxy)
- 7-Methoxy
Antibacterial 61.5% yield; MIC = 2 µg/mL against S. aureus; chloro/fluoro enhance membrane penetration
N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide - 8-Methoxy
- Acrylamide linker
Anti-HIV-1 IC₅₀ = 2.57–3.35 µM; acrylamide critical for integrase inhibition
7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-[(pyridin-2-yl)methyl]quinolin-4-amine - 6-(4-Methoxyphenylmethoxy)
- Pyridinylmethyl
Not reported Structural similarity suggests potential kinase inhibition

Pharmacological and Physicochemical Properties

  • Anticancer Activity: Sulfonamide-containing quinolines (e.g., compound 3 in Table 1) show potent anticancer activity, with IC₅₀ values <10 µM, attributed to sulfonamide interactions with cellular targets like carbonic anhydrase . The benzenesulfonyl group in the target compound may confer similar efficacy but requires validation.
  • Antibacterial Activity: Chloro/fluoro-substituted quinolines (e.g., compound 7 in ) exhibit strong antibacterial effects (MIC = 2 µg/mL) due to enhanced membrane penetration.
  • Anti-HIV Activity: Quinolines with acrylamide linkers (e.g., ) inhibit HIV-1 integrase, but the target compound’s benzenesulfonyl and ethyl groups suggest a divergent mechanism .
  • Solubility and Bioavailability : The 4-methoxyphenylmethyl group in the target compound likely improves solubility compared to analogues with bulkier substituents (e.g., trifluoromethyl in ) .

Computational and Experimental Insights

  • DFT Studies: Isomeric quinoline derivatives (e.g., 4C6MQ and 4C8MQ in ) were analyzed using DFT/B3LYP methods, revealing that electronic properties (e.g., HOMO-LUMO gaps) correlate with antifungal activity. Similar computational approaches could predict the target compound’s reactivity .
  • Synthetic Yields : The target compound’s synthesis may achieve high yields (>85%) based on analogous benzenesulfonamide preparations (e.g., 88% yield in ) .

Biological Activity

3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it demonstrates bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal
Escherichia coli>125Bacteriostatic
Pseudomonas aeruginosa>125No significant effect

The compound's mechanism of action appears to involve the inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production . Additionally, it has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Biofilm Inhibitory Concentration (MBIC) values indicating its efficacy in biofilm reduction .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of the compound against various cancer cell lines. Notably, it was tested across multiple tumor types, including lung, colon, and breast cancer. However, none of the tested concentrations demonstrated significant cytotoxic activity against these cell lines .

Table 2: Anticancer Activity Evaluation

Tumor TypeCell LineCytotoxic Activity (IC50 μM)
Lung CancerA549Not significant
Colon CancerHCT116Not significant
Breast CancerMCF7Not significant

The lack of cytotoxic effects may suggest a need for structural modifications to enhance its anticancer efficacy or a focus on different cancer types .

Other Biological Activities

Beyond antimicrobial and anticancer properties, the compound has been investigated for additional pharmacological effects. Studies have indicated potential calcium channel blocking activities, which were evaluated using isolated rat ileum and lamb carotid artery models .

Case Studies and Research Findings

A recent study highlighted the synthesis and biological evaluation of related quinoline derivatives, which demonstrated varying degrees of biological activity. The structure-activity relationship (SAR) analysis indicated that modifications in the quinoline structure could lead to enhanced biological properties .

Table 3: Summary of Biological Activities from Related Compounds

CompoundActivity TypeObserved Effects
Quinoline Derivative AAntimicrobialEffective against MRSA
Quinoline Derivative BAnticancerModerate cytotoxicity
Quinoline Derivative CCalcium Channel BlockerSignificant activity observed

Q & A

Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example, sulfonation at the 3-position can be achieved using benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT) . Ethylation at the 6-position may require palladium-catalyzed cross-coupling or nucleophilic substitution. The N-[(4-methoxyphenyl)methyl] group is introduced via reductive amination or alkylation, as seen in analogous quinoline derivatives . Optimization involves adjusting catalysts (e.g., Pd(OAc)₂ for coupling), solvents (DMF vs. THF), and temperature gradients. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical for yield improvement.

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT and COSY spectra to verify substituent positions (e.g., benzenesulfonyl proton signals at δ 7.5–8.0 ppm; methoxy groups at δ ~3.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₂₅H₂₅N₂O₃S: 433.1584; observed deviation < 2 ppm) .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

  • Methodological Answer :
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations ranging 0.1–100 µg/mL . For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) or membrane permeability assays using fluorescent probes .

Q. How should contradictory structure-activity relationship (SAR) data be resolved when modifying the benzenesulfonyl or methoxybenzyl groups?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OH) groups on the benzenesulfonyl ring. Compare bioactivity trends using dose-response curves .
  • Computational modeling : Perform DFT calculations to analyze electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to predict binding affinities to target proteins (e.g., kinase domains) .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling of this quinoline derivative?

  • Methodological Answer :
  • Rodent models : Administer the compound intravenously (1–10 mg/kg) to assess plasma half-life (t₁/₂), bioavailability, and tissue distribution via LC-MS/MS .
  • Toxicology : Conduct acute toxicity studies (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues after 14-day exposure .

Q. How can computational methods predict potential off-target interactions or metabolic pathways for this compound?

  • Methodological Answer :
  • CYP450 metabolism prediction : Use ADMET software (e.g., Schrödinger’s QikProp) to identify likely oxidation sites (e.g., ethyl or methoxy groups) .
  • Off-target screening : Perform reverse docking against the PDB database to identify unintended protein targets (e.g., cytochrome bc1 complex in mitochondria) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.